molecular formula C8H5ClFN B1362056 2-Chloro-4-fluorophenylacetonitrile CAS No. 75279-56-0

2-Chloro-4-fluorophenylacetonitrile

Cat. No. B1362056
CAS RN: 75279-56-0
M. Wt: 169.58 g/mol
InChI Key: GSMCLMKFBYLWRP-UHFFFAOYSA-N
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Description

2-Chloro-4-fluorophenylacetonitrile is a chemical compound with the molecular formula C8H5ClFN . It is used as a starting reagent in the synthesis of 1-Alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-fluorophenylacetonitrile is represented by the SMILES notation FC1=CC=C(CC#N)C(Cl)=C1 . The InChI Key is GSMCLMKFBYLWRP-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Chloro-4-fluorophenylacetonitrile appears as white crystals or powder . It has a melting point range of 63.0-73.0°C . The molecular weight is 169.59 g/mol .

Scientific Research Applications

1. Environmental Pollution Analysis

Tront and Saunders (2007) explored the fate of halogenated phenols, specifically 4-chloro-2-fluorophenol, in plants using nuclear magnetic resonance (NMR). Their study identified and quantified contaminants and metabolites in plant extracts, revealing the presence of several fluorinated metabolites, which were tentatively identified as fluorinated-chlorophenol conjugates. This research highlights the application of 2-Chloro-4-fluorophenylacetonitrile in environmental pollution analysis and monitoring, particularly in aquatic systems (Tront & Saunders, 2007).

2. Organic Synthesis

Pitta and Fleming (2010) demonstrated the utility of metalated nitriles and enolates in abstracting chlorine from 2-chloro-2-fluoro-2-phenylacetonitrile to synthesize a range of chloronitriles and chloroesters. This method addresses the challenge of synthesizing alpha-chloronitriles under mild conditions and showcases the role of 2-Chloro-4-fluorophenylacetonitrile in facilitating diverse organic syntheses (Pitta & Fleming, 2010).

3. Marine Biotechnology

Oliveira et al. (2013) investigated the biotransformation of phenylacetonitrile by marine fungi, including the transformation of 4-fluorophenylacetonitrile to 4-fluorophenylacetic acid by Aspergillus sydowii. This study demonstrates the potential of 2-Chloro-4-fluorophenylacetonitrile in marine biotechnology, particularly in enzymatic transformations and the production of phenylacetic acids (Oliveira et al., 2013).

4. Charge Transport Property Studies

Zhang et al. (2014) designed and synthesized naphthalene diimides fused with 2-(1,3-dithiol-2-ylidene)-2-fluorophenylacetonitrile moieties. They observed that the variation in the substituted position of the fluorine atom on the molecular backbone can significantly tune the material's charge transport behavior. This research highlights the application of 2-Chloro-4-fluorophenylacetonitrile in the development of materials with tailored electronic properties (Zhang et al., 2014).

Safety and Hazards

2-Chloro-4-fluorophenylacetonitrile is classified as hazardous. It’s fatal if swallowed and toxic in contact with skin or if inhaled . It also causes skin irritation and serious eye irritation .

properties

IUPAC Name

2-(2-chloro-4-fluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFN/c9-8-5-7(10)2-1-6(8)3-4-11/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSMCLMKFBYLWRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369352
Record name 2-Chloro-4-fluorophenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

75279-56-0
Record name 2-Chloro-4-fluorophenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-chloro-4-fluorophenyl)acetonitrile
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